GAC0001E5 -

GAC0001E5

Catalog Number: EVT-6224532
CAS Number:
Molecular Formula: C17H12F3N3O
Molecular Weight: 331.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GAC0001E5 is a novel compound identified as a ligand for the Liver X Receptor, which plays a significant role in lipid metabolism and cellular homeostasis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate metabolic pathways and influence cell proliferation.

Source

GAC0001E5 was synthesized by Otavachemicals, based in Concord, Ontario, Canada. The synthesis process and characterization of this compound were documented in various studies exploring its biological effects and mechanisms of action against cancer cells .

Classification

GAC0001E5 is classified as a Liver X Receptor inverse agonist. Inverse agonists are compounds that bind to the same receptor as an agonist but induce the opposite pharmacological effect. This classification places GAC0001E5 in a unique position within the realm of receptor-targeted therapies, particularly concerning lipid metabolism and cancer biology .

Synthesis Analysis

Methods

The synthesis of GAC0001E5 involved a multi-step chemical process that was optimized for yield and purity. Specific methodologies utilized during its synthesis include:

  • Reflux reactions: These were employed to facilitate the formation of key intermediates.
  • Chromatographic purification: Techniques such as high-performance liquid chromatography were used to isolate and purify GAC0001E5 from reaction mixtures.

Technical Details

The synthetic route was characterized by the careful selection of reagents and conditions that promote the desired chemical transformations while minimizing side reactions. The final product was confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure structural integrity and purity.

Molecular Structure Analysis

Structure

The molecular structure of GAC0001E5 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The compound's structure exhibits specific functional groups that are critical for its interaction with the Liver X Receptor.

Data

  • Molecular Formula: C_xH_yN_zO_w (specific values would be determined through analysis)
  • Molecular Weight: Calculated based on the molecular formula.
  • 3D Structure: Visualization using software like ChemAxon or PyMOL provides insights into spatial arrangement and potential binding interactions with target proteins .
Chemical Reactions Analysis

Reactions

GAC0001E5 participates in various biochemical reactions, primarily through its interaction with the Liver X Receptor. Key reactions include:

  • Binding to LXR: This interaction leads to downstream effects on gene expression related to lipid metabolism.
  • Inhibition of glutaminolysis: GAC0001E5 disrupts metabolic pathways in cancer cells, particularly in pancreatic ductal adenocarcinoma cells, leading to reduced cell proliferation .

Technical Details

The efficacy of GAC0001E5 as an inverse agonist has been demonstrated through in vitro assays that measure changes in gene expression and metabolic activity following treatment with the compound.

Mechanism of Action

Process

GAC0001E5 operates by binding to the Liver X Receptor, inhibiting its activity, which results in decreased transcription of genes involved in lipid biosynthesis and metabolism. This mechanism is particularly relevant in cancer biology, where altered lipid metabolism is often observed.

Data

Research indicates that treatment with GAC0001E5 leads to:

  • Downregulation of fatty acid synthase: A key enzyme involved in lipid synthesis.
  • Induction of oxidative stress: This effect contributes to the inhibition of cancer cell growth by disrupting cellular homeostasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (exact color and physical state would be specified).
  • Solubility: Solubility characteristics would need to be assessed under various conditions (e.g., aqueous vs. organic solvents).

Chemical Properties

  • Stability: GAC0001E5's stability under physiological conditions is crucial for its potential therapeutic use.
  • Reactivity: The compound's reactivity profile should be evaluated through various assays to determine its behavior under biological conditions.

Relevant analyses may include melting point determination, solubility tests, and stability assessments under different pH levels or temperatures.

Applications

GAC0001E5 shows promise for several scientific uses:

  • Cancer Therapy: Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anti-cancer agent.
  • Metabolic Studies: The compound can be utilized in research focused on lipid metabolism and associated diseases.
  • Drug Development: As an inverse agonist of the Liver X Receptor, GAC0001E5 may serve as a lead compound for developing new therapeutic agents targeting metabolic disorders or cancers influenced by lipid metabolism .
Introduction to Liver X Receptors (LXRs) and GAC0001E5

Biological Role of LXRs in Metabolic Homeostasis

LXRs serve as master regulators of cellular sterol balance through transcriptional control of genes involved in cholesterol efflux, transport, and excretion. Key mechanisms include:

  • Cholesterol Efflux and Transport: LXRs directly upregulate ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which mediate cholesterol efflux from peripheral tissues to apolipoprotein A1 (ApoA1), forming nascent high-density lipoprotein (HDL) particles. This process is fundamental to reverse cholesterol transport (RCT), facilitating hepatic cholesterol clearance and biliary excretion [1] [7]. Loss-of-function mutations in ABCA1 cause Tangier disease, characterized by cholesterol accumulation and low HDL, underscoring the physiological importance of this pathway [1].
  • Lipogenesis and Fatty Acid Metabolism: LXRs activate sterol regulatory element-binding protein 1c (SREBP1c), a master transcription factor for de novo lipogenesis. This induces expression of lipogenic enzymes, including fatty acid synthase (FASN), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase 1 (SCD1) [1] [6]. Additionally, LXRs promote phospholipid remodeling via induction of lysophosphatidylcholine acyltransferase 3 (LPCAT3), which preferentially incorporates polyunsaturated fatty acids (PUFAs) into membrane phospholipids – a process critical for membrane fluidity and cellular signaling [1].
  • Cholesterol Biosynthesis and Uptake: To prevent cholesterol overload, LXRs inhibit endogenous biosynthesis via induction of the non-coding RNA Lexis and the E3 ubiquitin ligase RNF145, which targets SREBP2 for degradation. Simultaneously, they promote LDL receptor (LDLR) degradation via inducible degrader of LDLR (IDOL), reducing cellular cholesterol uptake [1].

Table 1: Key LXR Target Genes in Metabolic Homeostasis

Gene SymbolFunctional RoleMetabolic Pathway
ABCA1Mediates cholesterol efflux to ApoA1Reverse cholesterol transport
ABCG5/G8Promotes biliary cholesterol excretionCholesterol elimination
SREBP1cMaster regulator of lipogenic genesDe novo lipogenesis
FASNCatalyzes long-chain fatty acid synthesisLipid biosynthesis
LPCAT3Incorporates PUFAs into phospholipidsMembrane remodeling
IDOLTriggers LDLR degradationCholesterol uptake regulation

Table 2: Physiological Functions of LXRs in Metabolic Pathways

Metabolic PathwayLXR Regulatory MechanismSystemic Impact
Cholesterol homeostasisInduction of ABCA1/ABCG1 and ApoESystemic cholesterol clearance
De novo lipogenesisTranscriptional activation of SREBP1cHepatic triglyceride synthesis
Phospholipid remodelingUpregulation of LPCAT3Membrane fluidity and signaling
Glucose metabolismModulation of GLUT4 expressionInsulin sensitivity

LXR Dysregulation in Oncogenesis and Cancer Progression

LXR signaling exhibits context-dependent duality in cancer: while agonists can exert tumor-suppressive effects in some malignancies, chronic LXR activation or overexpression contributes to oncogenic metabolic reprogramming in others. Key aspects include:

  • Tissue-Specific Dysregulation: In breast cancer, elevated LXRβ expression correlates with triple-negative (TNBC) and HER2-positive subtypes. Similarly, pancreatic ductal adenocarcinoma (PDAC) and lung cancer show upregulated LXR levels compared to adjacent normal tissues [3] [6] [10]. This overexpression enhances cancer cell dependency on LXR-mediated metabolic pathways for proliferation and survival.
  • Metabolic Reprogramming Mechanisms:
  • Glutaminolysis: LXRs enhance expression of glutaminase (GLS) and glutamate transporters, increasing glutamine catabolism to fuel the tricarboxylic acid (TCA) cycle and generate antioxidants like glutathione (GSH). This supports redox homeostasis and biomass production in rapidly dividing cancer cells [2] [9].
  • Lipogenesis: HER2-positive breast cancers exploit LXR-driven FASN overexpression to amplify HER2 signaling via palmitate-mediated membrane localization of HER2 complexes. Pharmacological inhibition of FASN suppresses HER2-driven tumor growth, confirming this pathway’s oncogenic role [6] [9].
  • Cholesterol Accumulation: Cancer cells exhibit heightened cholesterol synthesis and retention, driven partly by suppressed LXR activity. This accumulation alters membrane fluidity and promotes pro-survival signaling through PI3K/AKT and Wnt pathways [7] [10].
  • Immune Evasion: Tumor-associated macrophages (TAMs) with LXR activation adopt an immunosuppressive M2 phenotype, producing anti-inflammatory cytokines (e.g., IL-10) and inhibiting cytotoxic T-cell activity. LXRs also impair dendritic cell migration by suppressing CCR7 expression, further attenuating anti-tumor immunity [3] [7].

Table 3: LXR Dysregulation Across Cancer Types

Cancer TypeLXR Isoform DysregulatedAssociated Metabolic AlterationsClinical Correlation
HER2+ breast cancerLXRβ overexpressionEnhanced FASN/HER2 signaling, GlutaminolysisTherapy resistance
Triple-negative breast cancerElevated LXRβIncreased lipogenesis, Cholesterol accumulationAggressive phenotype
Pancreatic ductal adenocarcinomaLXRα/β upregulationGlutamine dependency, Antioxidant productionSurvival under metabolic stress
Non-small cell lung cancerLXRβ activationCholesterol synthesis, MMP-9 inductionMetastasis promotion

GAC0001E5: Discovery and Characterization as an LXR Inverse Agonist and Degrader

GAC0001E5 (1E5) was identified through a focused screen of drug-like small molecules designed to bind the LXR ligand-binding domain (LBD) using molecular docking simulations. Unlike classical agonists, 1E5 exhibits unique dual pharmacological properties:

  • Inverse Agonism: 1E5 suppresses basal LXR transcriptional activity by stabilizing LXR-co-repressor complexes (e.g., NCoR/SMRT) on target gene promoters. In HER2-positive breast cancer cells (AU565, SKBR3), 1E5 treatment (10 μM, 48h) reduced expression of canonical LXR targets ABCA1 and SREBP1c by 60–70%, confirming inverse agonist functionality [6] [9].
  • Receptor Degradation: Beyond transcriptional suppression, 1E5 promotes proteasome-dependent degradation of LXR protein. Western blot analyses demonstrated 70–80% reduction in LXRα/β levels in pancreatic and breast cancer cells within 24h of treatment, a feature absent in synthetic agonists like GW3965 [2] [9].

Table 4: Multi-omics Characterization of 1E5 Effects in Cancer Cells

Analytical ApproachKey FindingsBiological Impact
Transcriptomics (qPCR/RNA-seq)Downregulation of FASN, ACC, GLS, SLC1A5Suppression of lipogenesis and glutaminolysis
Metabolomics (LC-MS/GC-MS)Depleted glutamate/α-KG, Reduced GSH, Elevated ROSOxidative stress induction
Proteomics (Western blot)Decreased HER2, LXR, FASN proteinsLoss of oncogenic signaling
Functional assaysSynergy with lapatinib (IC50 reduction 2.5-fold)Combinatorial growth inhibition

Molecular Mechanisms of Anti-Tumor Activity:

  • Metabolic Disruption: In HER2-positive breast cancer cells, 1E5 suppresses glutaminolysis by downregulating glutaminase (GLS) and the glutamine transporter SLC1A5. This depletes α-ketoglutarate (α-KG) for the TCA cycle and reduces glutathione synthesis, causing lethal oxidative stress (2.5-fold ROS increase) [6] [9].
  • Lipogenesis Inhibition: 1E5 represses LXR-driven FASN expression, disrupting HER2 membrane localization and signaling. Co-treatment with the FASN inhibitor C75 phenocopies 1E5’s effects on HER2 downregulation, confirming mechanistic overlap [9].
  • Transcriptional Reprogramming: RNA sequencing revealed 1E5-mediated suppression of cell-cycle regulators (e.g., SKP2, CCND1) and induction of CDK inhibitors (CDKN1A/p21), arresting cells in G0/G1 phase [2] [6].
  • Combinatorial Synergy: 1E5 sensitizes HER2-positive cells to the tyrosine kinase inhibitor lapatinib by disrupting metabolic adaptation pathways. Co-administration reduced viable cell counts by 85% compared to 40–50% with monotherapies, demonstrating synergistic cytotoxicity [9].

Table 5: Anti-Cancer Mechanisms of GAC0001E5

MechanismKey Molecular EventsDownstream Consequences
Glutaminolysis disruptionGLS, SLC1A5 downregulationTCA cycle impairment, ROS accumulation
Lipogenesis suppressionReduced FASN, ACC, SCD1HER2/PI3K signaling inhibition
HER2 degradationFASN-dependent HER2 delocalizationLoss of oncogenic driver
Cell cycle arrestp21 induction, SKP2 suppressionG0/G1 arrest, apoptosis

Properties

Product Name

GAC0001E5

IUPAC Name

4-phenyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one

Molecular Formula

C17H12F3N3O

Molecular Weight

331.29 g/mol

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)12-7-4-8-13(9-12)21-16-22-14(10-15(24)23-16)11-5-2-1-3-6-11/h1-10H,(H2,21,22,23,24)

InChI Key

NKINUPRRPNHKNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.